![molecular formula C12H21NO3 B235300 3-Hidroxi-8-azabiciclo[3.2.1]octano-8-carboxilato de tert-butilo CAS No. 143557-91-9](/img/structure/B235300.png)
3-Hidroxi-8-azabiciclo[3.2.1]octano-8-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the empirical formula C12H21NO3 . It has a molecular weight of 227.30 . This compound is a solid at room temperature .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound, is also the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule and the stereochemistry of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 227.30 .Aplicaciones Científicas De Investigación
Síntesis de alcaloides tropánicos
El compuesto sirve como precursor en la síntesis de alcaloides tropánicos, que son una clase de moléculas bicíclicas que incluyen atropina, cocaína y escopolamina. Estos alcaloides tienen importantes actividades farmacológicas, que van desde la anestesia hasta los efectos anticolinérgicos .
Safety and Hazards
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of this compound, is also the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities, suggesting that Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate and similar compounds could have potential applications in various areas of research .
Mecanismo De Acción
Target of Action
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including the nicotinic acetylcholine receptors .
Mode of Action
Tropane alkaloids typically bind to their target receptors, causing a change in the receptor’s conformation and altering its signaling activity .
Biochemical Pathways
Tropane alkaloids, to which this compound is structurally related, are known to affect various biochemical pathways, particularly those involving neurotransmission .
Pharmacokinetics
The pharmacokinetic properties of Tert-butyl 3-hydroxy-8-azabicyclo[32Factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of this compound .
Result of Action
Based on its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission .
Análisis Bioquímico
Biochemical Properties
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tropane alkaloids, which are known for their biological activities . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical studies.
Cellular Effects
The effects of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, resulting in altered enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range produces optimal biological activity without causing toxicity.
Metabolic Pathways
Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of tropane alkaloids . This modulation can lead to changes in metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution can affect its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and increase its efficacy in modulating cellular processes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate involves the condensation of tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate with an appropriate reagent.", "Starting Materials": [ "3-hydroxy-8-azabicyclo[3.2.1]octane", "tert-butyl chloroformate", "triethylamine", "dimethylformamide", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "The reaction begins with the protection of the hydroxyl group on 3-hydroxy-8-azabicyclo[3.2.1]octane using tert-butyl chloroformate and triethylamine in dimethylformamide to form tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate.", "Next, the protected hydroxyl group is deprotected using sodium hydroxide in water to form 3-hydroxy-8-azabicyclo[3.2.1]octane.", "Finally, the condensation of 3-hydroxy-8-azabicyclo[3.2.1]octane with tert-butyl chloroformate in the presence of triethylamine in ethyl acetate yields Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate." ] } | |
Número CAS |
143557-91-9 |
Fórmula molecular |
C12H21NO3 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
tert-butyl (5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3/t8-,9?,10?/m0/s1 |
Clave InChI |
SEGZJJSZYOEABC-IDKOKCKLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@H]2CCC1CC(C2)O |
SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)O |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-allyl-2H-tetraazol-5-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235217.png)

![2-chloro-4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B235229.png)
![(4S)-4-amino-5-[[(2R)-3-(2-bromo-2-chloro-1,1-difluoroethyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B235234.png)
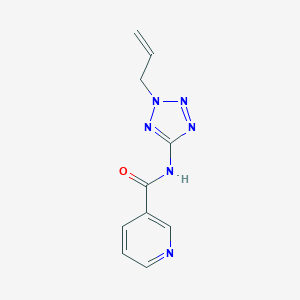
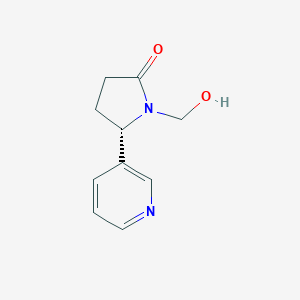
![(5R,6R)-5-bromo-5-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methoxy-1,3-diazinane-2,4-dione](/img/structure/B235254.png)
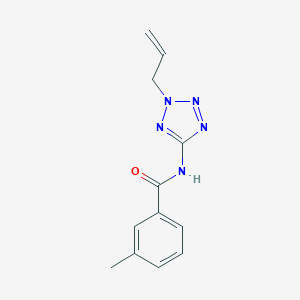
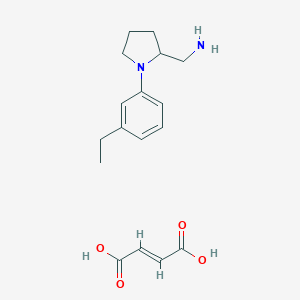

![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)
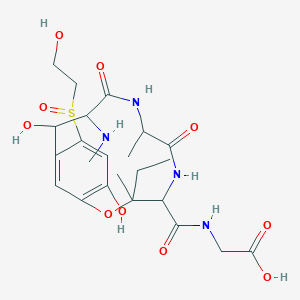
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![4-fluoro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B235303.png)
